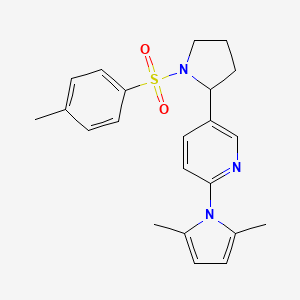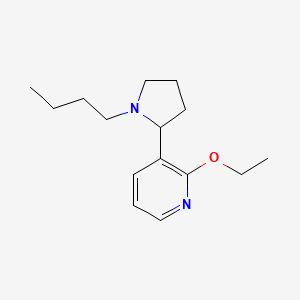
3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine is a heterocyclic compound that features a pyridine ring substituted with a butylpyrrolidine and an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine typically involves the reaction of 2-ethoxypyridine with 1-butylpyrrolidine under specific conditions. The process may include steps such as:
Substitution: The ethoxy group is introduced to the pyridine ring through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed under controlled temperatures and pressures to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the pyrrolidine ring may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The ethoxy and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Applications De Recherche Scientifique
3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-(1-Methylpyrrolidin-2-yl)pyridine: Similar structure but with a methyl group instead of a butyl group.
2-Ethoxypyridine: Lacks the pyrrolidine ring but shares the ethoxy substitution on the pyridine ring.
Uniqueness: 3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine is unique due to the combination of the butylpyrrolidine and ethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H24N2O |
|---|---|
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
3-(1-butylpyrrolidin-2-yl)-2-ethoxypyridine |
InChI |
InChI=1S/C15H24N2O/c1-3-5-11-17-12-7-9-14(17)13-8-6-10-16-15(13)18-4-2/h6,8,10,14H,3-5,7,9,11-12H2,1-2H3 |
Clé InChI |
FYTZBIWQOOVJFO-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCCC1C2=C(N=CC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


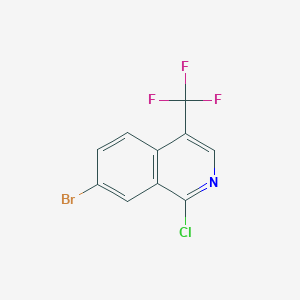
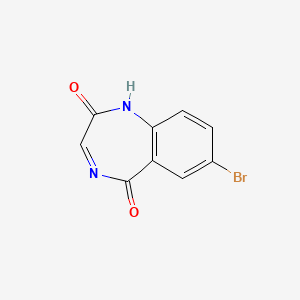
![N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11822653.png)
![N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11822654.png)

![N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B11822672.png)
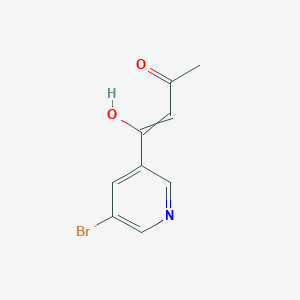
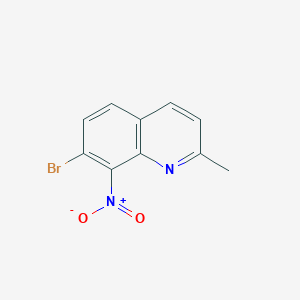
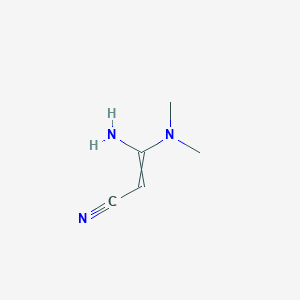

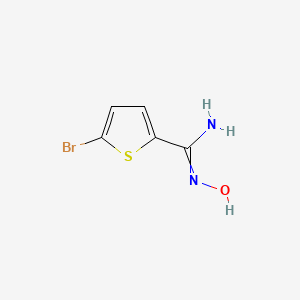
![rac-benzyl (1R,2S,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11822719.png)
![N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11822723.png)
